Brca1-IN-2 -

Brca1-IN-2

Catalog Number: EVT-2776660
CAS Number:
Molecular Formula: C26H33N4O7P
Molecular Weight: 544.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Brca1-IN-2 is classified as a small molecule inhibitor. It is derived from a series of chemical modifications aimed at enhancing its efficacy and specificity for BRCA1. The compound's design is rooted in medicinal chemistry principles, focusing on optimizing interactions with the target protein to inhibit its function effectively.

Synthesis Analysis

Methods and Technical Details

The synthesis of Brca1-IN-2 typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that serve as the foundation for constructing the compound.
  2. Reagents: Various reagents are utilized, including coupling agents and protecting groups, to facilitate the formation of specific bonds while preventing unwanted side reactions.
  3. Reaction Conditions: The reactions are performed under controlled conditions, such as temperature and pH, to ensure high yields and purity of the final product.
  4. Purification: After synthesis, Brca1-IN-2 is purified using techniques like column chromatography or recrystallization to remove any impurities and by-products.

The specific synthetic route may vary depending on the desired analogs and modifications made during development.

Molecular Structure Analysis

Structure and Data

Brca1-IN-2 possesses a unique molecular structure characterized by specific functional groups that enhance its binding affinity for BRCA1. While the exact structural formula is proprietary, it generally includes:

  • A central scaffold that forms the core of the molecule.
  • Functional groups that facilitate interactions with the target protein.
  • Substituents that may influence solubility and bioavailability.

The molecular weight, melting point, and other relevant physicochemical properties are determined through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions and Technical Details

Brca1-IN-2 undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  1. Coupling Reactions: These reactions form key bonds between different fragments of the molecule.
  2. Deprotection Steps: Protecting groups are removed to reveal reactive sites necessary for biological activity.
  3. Biological Interactions: Once administered, Brca1-IN-2 interacts with BRCA1 through binding events that inhibit its function in DNA repair pathways.

Understanding these reactions is crucial for optimizing synthesis and enhancing the compound's therapeutic potential.

Mechanism of Action

Process and Data

Brca1-IN-2 functions primarily by inhibiting the activity of BRCA1, which plays a critical role in homologous recombination repair of DNA double-strand breaks. The mechanism can be summarized as follows:

  1. Binding: Brca1-IN-2 binds to specific sites on the BRCA1 protein, effectively blocking its interaction with other essential proteins involved in DNA repair.
  2. Inhibition of Repair Pathways: By inhibiting BRCA1, the compound disrupts normal DNA repair processes, leading to increased genomic instability in cancer cells that rely on this pathway.
  3. Induction of Cell Death: The resultant accumulation of DNA damage may trigger apoptosis or other forms of cell death in cancer cells harboring BRCA mutations.

This targeted approach exploits the weaknesses inherent in cancer cells lacking functional BRCA proteins.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Brca1-IN-2 include:

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents; solubility in aqueous solutions may vary depending on functional groups.
  • Stability: Stability under various conditions (e.g., temperature, pH) is assessed to ensure efficacy during storage and application.

Chemical properties include:

  • Molecular Weight: Provides insight into dosage calculations and pharmacokinetics.
  • Log P (Partition Coefficient): Indicates lipophilicity, influencing absorption and distribution within biological systems.

These properties are essential for determining formulation strategies and dosing regimens in clinical applications.

Applications

Scientific Uses

Brca1-IN-2 has several significant applications in scientific research:

  • Cancer Therapeutics: Primarily investigated for its potential use in treating breast cancers associated with BRCA mutations.
  • Mechanistic Studies: Used to study the role of BRCA1 in DNA repair pathways and cancer biology.
  • Drug Development: Serves as a lead compound for further modifications aimed at enhancing efficacy or reducing side effects.

Research surrounding Brca1-IN-2 continues to evolve, focusing on optimizing its therapeutic potential while understanding its broader implications in cancer treatment strategies.

Properties

Product Name

Brca1-IN-2

IUPAC Name

[(2S)-2-[3-(1H-indol-3-yl)propanoylamino]-3-oxo-3-[[2-oxo-2-(4-phenylbutylamino)ethyl]amino]propyl] dihydrogen phosphate

Molecular Formula

C26H33N4O7P

Molecular Weight

544.5 g/mol

InChI

InChI=1S/C26H33N4O7P/c31-24(14-13-20-16-28-22-12-5-4-11-21(20)22)30-23(18-37-38(34,35)36)26(33)29-17-25(32)27-15-7-6-10-19-8-2-1-3-9-19/h1-5,8-9,11-12,16,23,28H,6-7,10,13-15,17-18H2,(H,27,32)(H,29,33)(H,30,31)(H2,34,35,36)/t23-/m0/s1

InChI Key

TYEYIJQDNULZJQ-QHCPKHFHSA-N

SMILES

C1=CC=C(C=C1)CCCCNC(=O)CNC(=O)C(COP(=O)(O)O)NC(=O)CCC2=CNC3=CC=CC=C32

Solubility

not available

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)CNC(=O)C(COP(=O)(O)O)NC(=O)CCC2=CNC3=CC=CC=C32

Isomeric SMILES

C1=CC=C(C=C1)CCCCNC(=O)CNC(=O)[C@H](COP(=O)(O)O)NC(=O)CCC2=CNC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.